4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
4-tert-Butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenylbenzamide scaffold. The tert-butyl group at the para position of the benzamide moiety distinguishes it from structurally related derivatives.
Properties
IUPAC Name |
4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-22(2,3)17-9-7-15(8-10-17)21(28)24-18-6-4-5-16(13-18)19-11-12-20-25-23-14-27(20)26-19/h4-14H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPMZXZSNJQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps. One common approach is the condensation of 4-tert-butylbenzoic acid with 3-amino-6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Targeting Specific Kinases : Research has shown that derivatives of triazolo-pyridazine compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit p38 mitogen-activated protein kinase, which plays a crucial role in cellular signaling pathways related to cancer .
- Cell Cycle Arrest : Studies have demonstrated that certain benzamide derivatives can induce cell cycle arrest in cancer cells, thereby preventing their proliferation. This mechanism is vital for the development of new anticancer therapies .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Investigations into related triazole derivatives have revealed activity against various bacterial strains, indicating that 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide might also possess similar effects.
Drug Design and Development
The unique structural features of 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide make it a valuable candidate for drug design:
- Lead Compound for Anticancer Drugs : The compound can serve as a lead structure for synthesizing new anticancer agents by modifying its side chains and functional groups to enhance efficacy and selectivity .
- Development of Selective Kinase Inhibitors : Its ability to inhibit specific kinases opens avenues for developing targeted therapies for various cancers .
Case Study 1: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of triazole-based compounds against several cancer cell lines (e.g., breast and lung cancer), derivatives similar to 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide demonstrated considerable cytotoxic effects. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzamide derivatives against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide exhibited promising antibacterial activity in vitro.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to bind to certain proteins, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The triazolopyridazine ring is a common scaffold in bioactive molecules. Key derivatives include:
Key Findings :
- The 6-methyl derivative () exhibits antimicrobial activity but lower metabolic stability due to reduced steric hindrance compared to the tert-butyl group.
- Phenyl and pyridinyl substituents () enhance π-stacking interactions with aromatic residues in target proteins, as observed in molecular docking studies .
Benzamide Substituent Modifications
Variations in the benzamide moiety significantly influence bioactivity:
Key Findings :
- 4-Methyl derivatives () balance lipophilicity and solubility but lack the steric bulk of tert-butyl, which in the target compound may improve binding to hydrophobic pockets (e.g., in PEF(S) protein, as seen in docking studies with similar compounds ).
Molecular Docking and Binding Interactions
Docking studies of triazolopyridazine derivatives reveal critical interactions:
- Compound 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridine derivative) forms π-stacking with Trp168 and H-bonds via its pyridine nitrogen in the PEF(S) protein (PDB: 4WQ2) .
- The tert-butyl group in the target compound is predicted to engage in hydrophobic interactions with residues like His131, analogous to the p-stacking observed in sulphonamide inhibitors .
Biological Activity
4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a triazolopyridazine moiety with a benzamide structure, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical formula of 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is , and its IUPAC name reflects its intricate structure. The presence of functional groups such as the tert-butyl group and the triazolopyridazine core contributes to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazolopyridazine moiety is believed to modulate enzyme activity or receptor binding, while the thiophene ring enhances binding affinity and specificity. This multifaceted mechanism may enable the compound to exhibit various pharmacological effects.
Biological Activities
Research indicates that compounds similar to 4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide possess a range of biological activities:
- Antimicrobial Activity : Compounds containing triazolopyridazine structures have shown significant antimicrobial properties against various pathogens including Mycobacterium tuberculosis .
- Antitumor Effects : Studies have indicated potential antitumor activity, particularly in compounds with similar structural features .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound exhibit low cytotoxicity against human cell lines such as HEK-293 .
Case Studies and Research Findings
- Antitubercular Activity : A series of studies evaluated the efficacy of triazolopyridazine derivatives against Mycobacterium tuberculosis. Several compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain derivatives were non-toxic to HEK-293 cells at concentrations that exhibited significant antimicrobial activity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various biological targets. These studies suggest that modifications in the molecular structure can significantly influence biological activity .
Data Tables
| Biological Activity | IC50 (μM) | Target Pathogen/Cell Line |
|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Cytotoxicity | >40 | HEK-293 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
